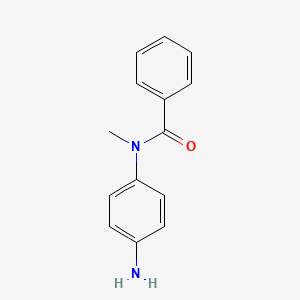

N-(4-aminophenyl)-N-methylbenzamide

CAS No.: 63721-85-7

Cat. No.: VC8285050

Molecular Formula: C14H14N2O

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63721-85-7 |

|---|---|

| Molecular Formula | C14H14N2O |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | N-(4-aminophenyl)-N-methylbenzamide |

| Standard InChI | InChI=1S/C14H14N2O/c1-16(13-9-7-12(15)8-10-13)14(17)11-5-3-2-4-6-11/h2-10H,15H2,1H3 |

| Standard InChI Key | QFFKTPBFSICAJY-UHFFFAOYSA-N |

| SMILES | CN(C1=CC=C(C=C1)N)C(=O)C2=CC=CC=C2 |

| Canonical SMILES | CN(C1=CC=C(C=C1)N)C(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

N-(4-Aminophenyl)-N-methylbenzamide (C₁₄H₁₄N₂O) consists of a benzamide core where the nitrogen atom is substituted with a methyl group and a 4-aminophenyl ring. The para-aminophenyl group introduces electron-donating effects, influencing the compound’s reactivity and interactions with biological targets . Key structural features include:

-

Molecular Formula: C₁₄H₁₄N₂O

-

Molecular Weight: 242.28 g/mol (calculated from analogous compounds ).

-

Functional Groups: Aromatic benzamide, secondary amine, and primary amine.

Table 1: Comparative Molecular Properties of Related Benzamides

Synthesis and Preparation

Synthetic Routes

The synthesis of N-(4-aminophenyl)-N-methylbenzamide can be inferred from methods used for analogous compounds. A plausible route involves:

-

Acylation of 4-Nitroaniline: Reacting 4-nitroaniline with methylbenzoyl chloride to form N-(4-nitrophenyl)-N-methylbenzamide.

-

Reduction of Nitro Group: Catalytic hydrogenation or chemical reduction (e.g., Zn/NH₄Cl ) converts the nitro group to an amine, yielding the target compound.

Example Procedure:

A mixture of N-methyl-4-nitrobenzamide (10 mmol) and ammonium chloride (55 mmol) in methanol/water is treated with zinc powder (44 mmol). After stirring, the product is extracted with ethyl acetate and purified . Yield: ~86% .

Industrial-Scale Production

Industrial synthesis optimizes solvent systems (e.g., THF or ethanol) and catalysts to enhance yield. Purification typically involves recrystallization or chromatography.

Physicochemical Properties

Thermal Stability

-

Melting Point: Estimated at 170–185°C, based on analogs like 4-amino-N-methylbenzamide (181°C ).

-

Boiling Point: Predicted to exceed 300°C due to high molecular weight and aromaticity .

Solubility and Partitioning

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water .

-

LogP: ~3.2 (similar to 4-amino-N-(4-aminophenyl)-N-methylbenzamide ), indicating moderate lipophilicity.

Research and Development Challenges

Limited Direct Studies

Most data are extrapolated from analogs like 4-amino-N-methylbenzamide or chloro-substituted derivatives. Targeted studies are required to confirm physicochemical and biological properties.

Optimization of Bioavailability

The compound’s moderate LogP suggests challenges in cellular permeability. Structural modifications, such as adding hydrophilic groups, could improve pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume